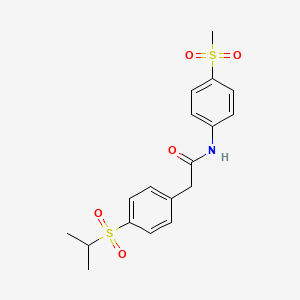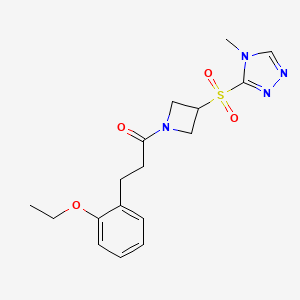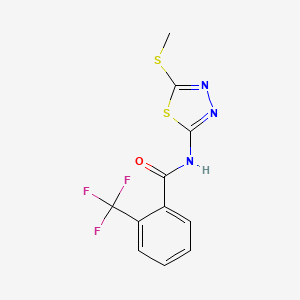
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is an organic compound belonging to the class of thiadiazole derivatives. This compound boasts unique structural features that make it a valuable candidate in various scientific research fields, particularly in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Core: : This step generally starts with the cyclization reaction of appropriate thiosemicarbazides under oxidative conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Methylthio Group: : The next step involves the substitution reaction where a suitable methylating agent (like methyl iodide) is introduced to add the methylthio group at the 5th position of the thiadiazole ring.
Benzamide Formation: : Finally, the thiadiazole derivative is reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate base conditions to form the desired benzamide compound.
Industrial Production Methods: Industrial production involves scaling up these laboratory protocols, often using continuous flow reactors to maintain consistent reaction conditions. High-efficiency purification methods such as recrystallization and chromatography are typically employed to ensure the compound's purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes a variety of chemical reactions:
Oxidation: : The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like tin chloride or iron in acidic medium.
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Substitution: : Friedel-Crafts acylation conditions, such as AlCl3.
Reduction: : Tin chloride, iron with hydrochloric acid.
Oxidation: : Sulfoxide or sulfone derivatives.
Substitution: : Various substituted benzamide derivatives.
Reduction: : Corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound is utilized in multiple research fields due to its structural properties:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential inhibitory effects on various enzymes.
Medicine: : Investigated for its potential anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exerts its effects generally involves the interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by binding to the active sites or allosteric sites, thereby affecting the downstream signaling pathways. The trifluoromethyl group increases the compound's lipophilicity, enhancing its cell membrane permeability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
This compound stands out due to the presence of both the methylthio and trifluoromethyl groups, which are less common in combination and confer unique properties. Similar compounds include:
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: : Substitutes the trifluoromethyl group with a methyl group, affecting its pharmacokinetic profile.
2-(Trifluoromethyl)benzamide: : Lacks the thiadiazole ring, leading to different reactivity and biological activity.
This comparison highlights the unique structural elements of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and their impact on its functionality and application in various fields.
Eigenschaften
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVRLUYZXWCWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
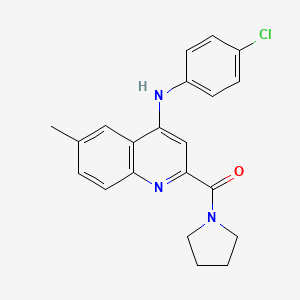
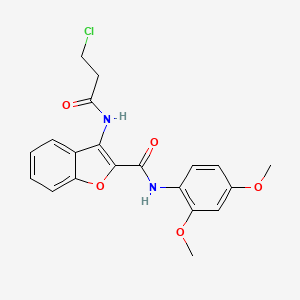

![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)
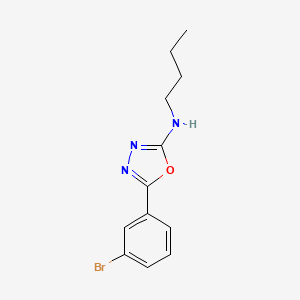
![N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2967158.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)
![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)
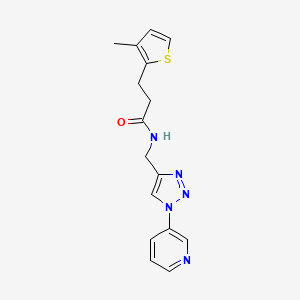
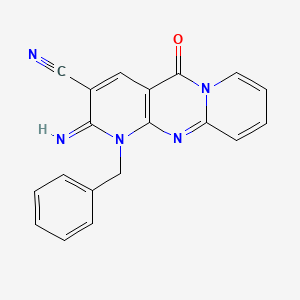
![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)
